Chloromethyldimethylethoxysilane

Description

Evolution and Significance of Organosilicon Compounds in Contemporary Chemistry

The journey of organosilicon chemistry began in 1863 with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts. sbfchem.comwikipedia.org However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field, including the coining of the term "silicone." sbfchem.comwikipedia.org A pivotal moment arrived in the 1940s with the development of the "direct process" by Eugene Rochow and Richard Müller, which enabled the large-scale industrial production of functional organosilanes. longdom.org

Initially, the unique properties of silicones, such as high thermal stability and water repellency, drove their adoption in various industries. sbfchem.com Over the decades, the applications of organosilicon compounds have expanded dramatically. They are now indispensable as synthetic intermediates, protecting groups in organic synthesis, and as key components in advanced materials. researchgate.netsigmaaldrich.com Their utility spans from adhesives and sealants to biomedical devices and electronics. wikipedia.orgresearchgate.net The distinct characteristics of the silicon-carbon bond, including its polarity and length compared to a carbon-carbon bond, bestow unique reactivity and stability upon these molecules, making them invaluable tools in modern chemistry. longdom.orgsoci.org

General Principles of Silane (B1218182) Coupling Agent Functionality in Material Science

Silane coupling agents are a crucial class of organosilicon compounds that act as molecular bridges to form durable bonds between dissimilar materials, most notably between inorganic and organic substrates. gelest.comthenanoholdings.com This ability to couple materials with fundamentally different properties is essential for the creation of high-performance composite materials. youtube.comgantrade.com The general structure of a silane coupling agent, R-Si(OR')3, consists of two distinct functionalities: a non-hydrolyzable organofunctional group (R) and hydrolyzable alkoxy groups (OR'). russoindustrial.ru

Mechanism of Inorganic Group Hydrolysis and Condensation at Oxide Interfaces

The functionality of a silane coupling agent is initiated by the hydrolysis of its alkoxy groups (e.g., methoxy (B1213986), ethoxy) in the presence of water. gelest.comgelest.com This reaction, which can be catalyzed by acids or bases, results in the formation of reactive silanol (B1196071) groups (Si-OH). youtube.comgelest.com These silanols can then undergo condensation in two critical ways. Firstly, they can condense with other silanols to form stable siloxane (Si-O-Si) oligomers. russoindustrial.rugelest.com Secondly, and most importantly for adhesion, the silanol groups can form hydrogen bonds with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and silica (B1680970). gelest.comresearchgate.net Upon drying or curing, these hydrogen bonds are converted into strong, covalent Si-O-metal or Si-O-Si bonds, firmly anchoring the silane to the inorganic surface. russoindustrial.ruresearchgate.net This process creates a durable, water-resistant interface between the inorganic material and the organic polymer. aip.org

Classification of Silane Coupling Agents

Silane coupling agents can be classified based on the nature of their organofunctional group, as this group dictates their reactivity and compatibility with different polymer systems. ecopowerchem.com Common classifications include:

Amino Silanes: These are versatile coupling agents that can react with a wide variety of polymers due to the reactivity of the amino group. sinosil.com

Epoxy Silanes: These are particularly useful for coupling with epoxy, phenolic, and other thermosetting resins. gantrade.comsinosil.com

Vinyl Silanes: These are primarily used in crosslinking polyethylene (B3416737) and other free-radical cured polymers. ecopowerchem.com

Methacryloxy Silanes: These are employed in systems that cure via free-radical polymerization, such as polyester (B1180765) and acrylic resins. ecopowerchem.com

Sulfur-containing (Sulfido) Silanes: These are extensively used in the rubber industry to improve the reinforcement of silica in tires. russoindustrial.ruecopowerchem.com

Halogen Functional Silanes: This category includes silanes with chloro, bromo, or iodo functionalities, which can participate in various nucleophilic substitution reactions. gelest.com

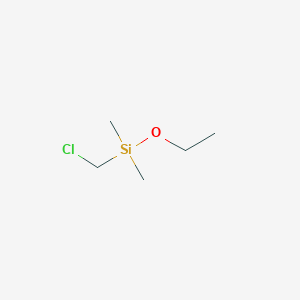

Contextualization of Chloromethyldimethylethoxysilane within Organosilicon Chemistry

This compound (C₅H₁₁ClOSi) belongs to the category of halogen functional silanes. gelest.com Its structure features a reactive chloromethyl group and a hydrolyzable ethoxy group attached to a central silicon atom, along with two methyl groups.

| Property | Value |

| Chemical Formula | C₅H₁₁ClOSi |

| Functional Groups | Chloromethyl, Ethoxy, Dimethyl |

| Classification | Halogen Functional Silane |

The presence of the ethoxy group allows it to undergo hydrolysis and condensation reactions, enabling it to bond to inorganic surfaces in a manner characteristic of silane coupling agents. Simultaneously, the chloromethyl group serves as a reactive site for nucleophilic substitution, allowing it to be incorporated into various organic structures. This dual functionality makes this compound a versatile reagent in both material science for surface modification and in organic synthesis as a building block for more complex organosilicon compounds. Its place in organosilicon chemistry is defined by its ability to bridge the gap between inorganic materials and organic polymers, a fundamental principle that underpins much of the field's technological significance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-ethoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClOSi/c1-4-7-8(2,3)5-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMQAYXTTRYCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065515 | |

| Record name | Silane, (chloromethyl)ethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13508-53-7 | |

| Record name | (Chloromethyl)ethoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)ethoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)ethoxydimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, (chloromethyl)ethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)ethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)ethoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)ETHOXYDIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6PC7E2SFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chloromethyldimethylethoxysilane and Its Derivatives

Precursor Synthesis and Purification Strategies

The quality and reactivity of the final product are highly dependent on the purity and specific nature of its precursors. The two primary categories of precursors are halogenated silanes and alkoxysilanes, each requiring distinct synthetic and purification approaches.

The most critical halogenated precursor for the synthesis of Chloromethyldimethylethoxysilane is chloromethyldimethylchlorosilane. This bifunctional molecule contains both a reactive Si-Cl bond and a C-Cl bond. The synthesis of this precursor is typically achieved through the direct process, reacting methyl chloride with a silicon-copper catalyst at elevated temperatures. However, a common laboratory and industrial-scale synthesis involves the hydrosilylation of a molecule containing a C=C double bond, though for this specific structure, direct chlorination or reactions involving diazomethane on dimethylchlorosilane have been explored.

Purification of these halogenated precursors is paramount and is almost exclusively performed by fractional distillation. The significant differences in the boiling points of various chlorosilanes allow for their effective separation, ensuring a high-purity starting material for subsequent reactions.

Alkoxysilanes are central to the synthesis of the target compound. The primary method for converting a halogenated silane (B1218182) precursor to an alkoxysilane is through alcoholysis. scispace.com In this reaction, the Si-Cl bond of the chlorosilane is replaced by an Si-OR group. For the synthesis of this compound, the precursor chloromethyldimethylchlorosilane is reacted with ethanol (B145695).

This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. scispace.com The removal of this acidic byproduct is crucial as it can catalyze undesirable side reactions.

Table 1: Alcoholysis Reaction for Alkoxysilane Synthesis

| Reactant | Reagent | Base | Byproduct | Product |

|---|

The purification of the resulting alkoxysilane is achieved through filtration to remove the precipitated hydrochloride salt, followed by fractional distillation under reduced pressure to isolate the pure this compound.

Direct Synthesis Approaches to this compound

With pure precursors in hand, direct synthesis can proceed. These methods primarily involve hydrolysis-condensation for creating larger structures or nucleophilic substitution to modify the organic group.

Hydrolysis and condensation are fundamental reactions of alkoxysilanes, often referred to as the sol-gel process. mdpi.com While not a direct synthesis of the monomer itself, it is the primary method by which this compound is used to synthesize larger, functionalized materials. The process occurs in two steps:

Hydrolysis: The ethoxy group (-OEt) on the silicon atom reacts with water, typically in the presence of an acid or base catalyst, to form a reactive silanol (B1196071) group (-OH) and ethanol as a byproduct. scispace.comresearchgate.netresearchgate.net

Condensation: Two silanol groups can then react with each other to form a siloxane bond (Si-O-Si), releasing a molecule of water. youtube.com Alternatively, a silanol group can react with a remaining ethoxy group to form a siloxane bond and release ethanol.

These reactions allow this compound to be incorporated into silica (B1680970) networks, creating hybrid organic-inorganic materials where the chloromethyl group is available for further functionalization. researchgate.net The kinetics of these reactions are highly dependent on factors such as the pH, temperature, solvent, and the water-to-silane molar ratio. mdpi.com

Nucleophilic substitution is a key reaction for modifying the chloromethyl group on the silane. researchgate.netorganic-chemistry.org This reaction allows for the introduction of a wide variety of functional groups onto the molecule. The carbon atom of the chloromethyl group (-CH₂Cl) is electrophilic and is susceptible to attack by nucleophiles. This is typically a bimolecular nucleophilic substitution (Sₙ2) reaction. science.govlibretexts.org

In this mechanism, a nucleophile (an electron-pair donor) attacks the carbon atom, and simultaneously, the chloride ion (the leaving group) departs. libretexts.orgyoutube.com This single-step process results in the formation of a new carbon-nucleophile bond.

Table 2: Examples of Nucleophilic Substitution on a Chloromethylsilane Moiety

| Nucleophile (Nu⁻) | Reagent Example | Solvent | Product Functional Group |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | Azidomethyl (-CH₂N₃) |

| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | Iodomethyl (-CH₂I) |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | Ethanol | (Phenylthio)methyl (-CH₂SPh) |

This versatility makes this compound a valuable intermediate for synthesizing more complex organofunctional silanes.

Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives leverages the reactivity of the chloromethyl group. By using the nucleophilic substitution reactions described previously, a diverse array of functionalities can be attached to the silicon atom via the methyl spacer.

For instance, reacting this compound with sodium azide in a solvent like dimethylformamide (DMF) yields azidomethyldimethylethoxysilane. researchgate.net The azido group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach complex molecules like dyes, biomolecules, or polymers.

Another advanced application involves quaternization reactions. The chloromethyl group can react with tertiary amines to form quaternary ammonium salts. These derivatives, once incorporated into a silica matrix, can act as anion-exchange materials or as phase-transfer catalysts.

The synthesis of these advanced derivatives showcases the role of this compound as a versatile building block, enabling the creation of highly functionalized organosilicon materials.

Modification of the Chloro-Functional Group

The chloro-functional group in this compound is a versatile handle for a variety of chemical modifications, primarily through nucleophilic substitution and hydrosilylation reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group, in this case, the chloride ion, on an electrophilic carbon atom. wikipedia.org This approach allows for the introduction of a wide range of functional groups onto the silicon-containing backbone.

Amination: The reaction of this compound with amines can lead to the formation of aminosilanes. However, the direct reaction with ammonia or primary and secondary amines can be difficult to control, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the high nucleophilicity of the newly formed amines. youtube.comlibretexts.orgyoutube.com A more controlled approach is the Gabriel synthesis, which utilizes a phthalimide salt as the nucleophile to form a protected amine, which can then be deprotected to yield the primary amine. libretexts.org

Thiolation: Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. nih.govyoutube.com These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. youtube.com The resulting sulfur-containing silanes have applications in areas such as surface modification and as coupling agents.

| Nucleophile | Reagents and Conditions | Product Functional Group |

| Amine (e.g., Diethylamine) | Excess amine, heat | Dialkylaminomethyl |

| Phthalimide salt | Potassium phthalimide, DMF | Phthalimidomethyl |

| Thiol (e.g., Ethanethiol) | Ethanethiol, base (e.g., NaH), THF | Ethylthiomethyl |

Hydrosilylation

While this compound itself does not directly participate in hydrosilylation as the hydride source, it can be a precursor to hydrosilanes. The chloro-functional group can be reduced to a methyl group, and a subsequent reaction can introduce a Si-H bond to the molecule. More commonly, the chloro-functional group is first modified, and then a separate hydrosilylation catalyst is used to react an alkene with a Si-H containing silane.

Modification of the Ethoxy-Functional Group

The ethoxy group of this compound is susceptible to hydrolysis and transesterification reactions, which allow for the modification of the silane's reactivity and solubility, as well as the formation of siloxane networks.

Transesterification

Transesterification involves the exchange of the ethoxy group with another alcohol. This reaction is often catalyzed by an acid or a base. When diols or polyols are used, this can lead to the formation of cross-linked structures or the incorporation of the silane into a polymer backbone. For instance, reaction with a diol in the presence of a catalyst like BF3·OEt2 can lead to the formation of a dimeric species or a polymer, depending on the stoichiometry and reaction conditions. researchgate.net

| Reactant | Catalyst | Product Type |

| Methanol (B129727) | Acid or Base | Chloromethyldimethylmethoxysilane |

| Ethylene Glycol | BF3·OEt2 | Bridged bis-silane or polymer |

| Glycerol | Tin(II) octoate | Cross-linked network |

Strategies for Polymerizable this compound Monomers

The introduction of polymerizable functional groups onto this compound is a key strategy for the synthesis of silicon-containing polymers with tailored properties.

Introduction of Vinyl Groups

Vinyl-functionalized silanes are important monomers for the preparation of silicones through hydrosilylation polymerization. One common method to introduce a vinyl group is through the reaction of a Grignard reagent, such as vinylmagnesium bromide, with a chlorosilane. While this is more direct with chlorodimethylsilane, this compound can be functionalized by first converting the chloromethyl group to a vinylmethyl group through a multi-step synthesis.

Thiol-Ene Reactions

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the radical-mediated addition of a thiol to an alkene. google.com This reaction can be used to attach polymerizable groups, such as acrylates or methacrylates, to a thiol-functionalized silane derived from this compound. For example, (3-mercaptopropyl)dimethylethoxysilane, which can be synthesized from this compound via nucleophilic substitution with a protected thiol followed by deprotection, can be reacted with an allyl-functionalized monomer in the presence of a photoinitiator.

| Polymerizable Group | Synthetic Strategy | Monomer Example |

| Vinyl | Grignard reaction with vinylmagnesium bromide (on a related precursor) | Vinyl(methyl)dimethylethoxysilane |

| Acrylate (B77674)/Methacrylate (B99206) | Nucleophilic substitution with hydroxyethyl acrylate/methacrylate | (Acryloxymethyl)dimethylethoxysilane |

| Norbornene | Thiol-ene reaction with norbornene-functionalized thiol | Norbornenylmethylthiomethyldimethylethoxysilane |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable chemical processes.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.comnih.gov Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions which generate byproducts. nih.govprimescholars.com For instance, the synthesis of functionalized silanes via hydrosilylation is an atom-economical process as all the atoms of the reactants are incorporated into the final product.

Use of Renewable Feedstocks

The chemical industry is increasingly looking towards renewable biomass as a source of platform chemicals to replace petroleum-based feedstocks. nih.govhse.runih.govmdpi.com For the synthesis of derivatives of this compound, biomass-derived molecules containing functional groups like hydroxyl or carboxyl groups could potentially be used in transesterification or nucleophilic substitution reactions.

Safer Solvents and Reaction Conditions

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. The use of greener solvents, such as ionic liquids, can offer advantages in terms of reduced volatility, and in some cases, enhanced catalytic activity and easier product separation. mdpi.comijrra.netresearchgate.netnih.gov Furthermore, developing solvent-free reaction conditions or using catalytic methods that allow for lower reaction temperatures and pressures contributes to a more sustainable synthesis.

| Green Chemistry Principle | Application in this compound Synthesis | Example |

| Atom Economy | Prioritizing addition reactions over substitution reactions. | Hydrosilylation to add functional groups. |

| Renewable Feedstocks | Utilizing biomass-derived platform chemicals. | Reaction with bio-based diols for polymer synthesis. |

| Safer Solvents | Replacing volatile organic compounds (VOCs) with greener alternatives. | Using ionic liquids as a reaction medium for nucleophilic substitution. google.com |

Mechanistic Investigations of Chloromethyldimethylethoxysilane Reactivity

Reaction Mechanisms in Silane (B1218182) Hydrolysis and Condensation

The hydrolysis and condensation of alkoxysilanes, such as chloromethyldimethylethoxysilane, are fundamental processes in the formation of polysiloxane networks and the functionalization of surfaces. tandfonline.combohrium.combohrium.com These reactions involve the cleavage of the Si-O-C bond by water (hydrolysis) to form silanols (Si-OH), followed by the reaction of these silanols with other silanols or alkoxysilanes to form siloxane bonds (Si-O-Si) and release water or alcohol (condensation). youtube.comyoutube.comlibretexts.org

Hydrolysis: R'Si(OR)₃ + H₂O → R'Si(OR)₂(OH) + ROH

Condensation: 2 R'Si(OR)₂(OH) → (HO)(OR)₂Si-O-Si(OR)₂(OH) + H₂O

The reactivity of these processes is influenced by several factors, including the structure of the silane, pH, temperature, and the presence of catalysts. tandfonline.combohrium.com

Kinetic Studies of Hydrolysis Rates

Kinetic studies are essential for understanding the factors that govern the rate of hydrolysis of alkoxysilanes. The hydrolysis rate is significantly influenced by the steric and electronic effects of the substituents on the silicon atom. tandfonline.combohrium.com For instance, the rate of hydrolysis generally decreases with larger and more branched alkoxy groups (e.g., methoxy (B1213986) > ethoxy > propoxy). researchgate.net

The pH of the reaction medium plays a critical role in the hydrolysis kinetics. researchgate.net Hydrolysis is typically slow in neutral conditions and is catalyzed by both acids and bases. researchgate.net Under acidic conditions, the reaction proceeds via a protonated alkoxysilane intermediate through an SN2-type mechanism. researchgate.net In basic media, the reaction is facilitated by the nucleophilic attack of hydroxide (B78521) ions on the silicon atom. researchgate.net

Several studies have quantified the hydrolysis rate constants for various alkoxysilanes under different conditions. For example, the hydrolysis of γ-glycidoxypropyltrimethoxysilane (γ-GPS) in an aqueous solution at pH 5.4 and 26°C showed a pseudo-first-order rate constant of 0.026 min⁻¹ for the initial hydrolysis step. researchgate.net The hydrolysis rate can be significantly accelerated by increasing the temperature. researchgate.net

The solvent also impacts the hydrolysis rate. For instance, the hydrolysis rate of some alkoxysilanes was found to be faster in methanol (B129727) compared to other solvents. researchgate.net The presence of functional groups within the organo-substituent of the silane can also lead to intramolecular catalysis, affecting the hydrolysis rate. nih.gov

Table 1: Factors Influencing Alkoxysilane Hydrolysis Rates

| Factor | Effect on Hydrolysis Rate | Mechanistic Insight |

| Alkoxy Group Size | Decreases with increasing size (methoxy > ethoxy) | Steric hindrance at the silicon center. researchgate.net |

| pH | Slow at neutral pH; faster in acidic or basic conditions | Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH⁻. researchgate.net |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. researchgate.net |

| Solvent | Can enhance or retard the rate depending on polarity and ability to form hydrogen bonds | Solvents like methanol can participate in exchange reactions, aiding hydrolysis. researchgate.net |

| Functional Groups | Can lead to intramolecular catalysis | Nearby functional groups can stabilize transition states or participate directly in the reaction. nih.gov |

Influence of Catalysts on Condensation Pathways

Catalysts play a crucial role in directing the condensation pathways of silanols, influencing the structure of the resulting polysiloxane network. Both acids and bases can catalyze the condensation reaction. tandfonline.combohrium.com

Under acidic conditions, condensation is generally slower than hydrolysis, allowing for the formation of more linear and less branched polysiloxane structures. researchgate.net Weak acids like acetic acid are often used to favor hydrolysis over condensation. researchgate.net In contrast, basic catalysts tend to promote the formation of more highly cross-linked and particulate structures. researchgate.net

The type of catalyst can also influence the condensation rate. For example, studies on methoxysilane-terminated polybutadiene (B167195) showed that the hydrolysis and subsequent condensation rates depended on the specific catalyst used and its concentration. nih.gov

Theoretical and Computational Modeling of Sol-Gel Mechanisms

Theoretical and computational models provide valuable insights into the complex mechanisms of sol-gel processes involving alkoxysilanes. nih.gov These models can help predict the reaction pathways and the structure of the resulting materials.

Density functional theory (DFT) calculations have been used to study the hydrolysis of chlorosilanes, revealing the role of water clusters in the reaction mechanism. researchgate.net These studies have shown that the reaction proceeds more readily with water oligomers than with a single water molecule. researchgate.net

Computational models have also been employed to screen for suitable functional silane monomers for molecularly imprinted xerogels. nih.gov By calculating interaction energies between the template molecule and various silane monomers, these models can help predict the formulation that will result in the best imprinting factor. nih.gov

The gel lattice spring model (gLSM) is another computational approach used to simulate the large-scale deformations and chemical reactions within a swollen polymer network, providing insights into the dynamic behavior of these materials. nih.gov

Mechanistic Pathways of Surface Functionalization via this compound

This compound is widely used for the surface functionalization of various inorganic materials to impart desired properties such as hydrophobicity or to provide reactive sites for further chemical modification. researchgate.net The process involves the reaction of the silane with hydroxyl groups present on the surface of the substrate. researchgate.net

Covalent Bonding Mechanisms at Inorganic Interfaces

The primary mechanism of surface functionalization with this compound involves the formation of covalent bonds between the silicon atom of the silane and the oxygen atoms of the surface hydroxyl groups. researchgate.net This reaction typically proceeds through the hydrolysis of the ethoxy group to form a reactive silanol (B1196071), which then condenses with a surface hydroxyl group, releasing ethanol (B145695). mdpi.com

The reaction can be represented as: Surface-OH + (CH₃)₂(ClCH₂)Si(OC₂H₅) → Surface-O-Si(CH₃)₂(CH₂Cl) + C₂H₅OH

The chloromethyl group remains available for subsequent reactions, allowing for the attachment of other functional molecules. The efficiency of this surface modification depends on the density of surface hydroxyl groups and the reaction conditions. researchgate.net Studies have shown the successful surface modification of materials like diatomite and zeolite using chlorosilanes. researchgate.net

Interfacial Adsorption Phenomena

Before covalent bond formation, the silane molecules are adsorbed onto the inorganic surface. This initial adsorption step is crucial for the subsequent chemical reaction. The nature of this adsorption can be influenced by the properties of the surface and the silane molecule. tandfonline.com

Molecular dynamics simulations have been used to study the interfacial adsorption of similar functionalized molecules on mineral surfaces. rsc.org These studies provide insights into the orientation and interaction of the molecules at the interface, which can affect the efficiency of the subsequent covalent bonding. The adsorption process can involve hydrogen bonding between the silane's functional groups and the surface hydroxyl groups.

Based on a comprehensive search of available scientific and technical literature, it is not possible to provide a detailed article on the mechanistic investigations of this compound's reactivity strictly following the requested outline. The search did not yield specific research findings, data tables, or in-depth mechanistic studies that directly correspond to the subsections on polymer grafting (free radical, controlled living, ionic) and specific catalytic roles (homogeneous, heterogeneous) for this particular compound.

General information suggests that as a silane coupling agent, this compound can be used for surface modification and to improve adhesion between inorganic and organic materials. Its chloromethyl and ethoxy functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and potential cross-coupling reactions. The ethoxy group can hydrolyze to form silanols, which can then bond with inorganic surfaces, a fundamental process in surface grafting.

However, detailed mechanistic pathways and research findings specifically detailing the use of this compound in the context of:

Catalytic Roles and Mechanisms Involving this compound

Heterogeneous Catalysis Considerations

are not present in the accessible literature. The existing research on these advanced polymerization and catalytic mechanisms typically involves other types of initiators, catalysts, and functionalized silanes. Therefore, constructing a scientifically accurate and detailed article that adheres strictly to the provided outline for this compound is not feasible at this time.

Electrophilic and Nucleophilic Activation in this compound Reactions

Reactions involving this compound can be significantly influenced by the activation of either the electrophile (the silane itself) or the attacking nucleophile.

Nucleophilic Activation: The strength of the incoming nucleophile is a critical determinant of the reaction pathway and rate. In biological systems and synthetic chemistry, nucleophiles are often electron-rich species. nih.gov The reactivity of these nucleophiles can be enhanced through various means, including deprotonation to create a more potent anion or through specific solvent interactions. frontiersin.org The choice of solvent can play a crucial role; for example, specific hydrogen bonding between the solvent and the nucleophile can stabilize the transition state and influence reaction rates and mechanisms. frontiersin.orgresearchgate.net The interaction between an electrophile and a nucleophile is not indiscriminate and can be understood through concepts like the Hard and Soft, Acids and Bases (HSAB) theory, which predicts that soft electrophiles react preferentially with soft nucleophiles. nih.gov

The chloromethyl group (-CH₂Cl) provides a secondary reaction site. It can participate in nucleophilic substitution reactions, where a nucleophile displaces the chloride ion, leading to the formation of new carbon-silicon bonds, a key process in the synthesis of more complex organosilicon molecules.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry has become an indispensable tool for achieving a molecular-level understanding of reaction mechanisms that are often difficult to probe through experimental means alone. mdpi.com Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into the energetic landscapes and dynamic behavior of reacting systems, including those involving organosilanes like this compound. mdpi.comresearchgate.netmdpi.com

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to calculate the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. researchgate.netmdpi.com By mapping the potential energy surface of a reaction, DFT can determine activation barriers, which are crucial for understanding reaction kinetics. mdpi.com

For this compound, DFT studies have been instrumental in explaining its reactivity. Calculations reveal that the electron-donating resonance effect of the ethoxy group reduces the electrophilicity of the silicon center compared to analogues lacking this group. This electronic modulation helps to explain its intermediate reactivity in processes like hydrolysis and cross-coupling.

DFT calculations, often using functionals like the Bayesian Error Estimation Functional with van der Waals correction (BEEF-vdW), can be used to model specific reaction steps, such as the deposition of silicon-containing species on a surface. mdpi.com The process involves locating the transition state structure along the reaction coordinate to calculate the activation energy for a given mechanistic step. mdpi.com

| Reaction | Reactant | Attacking Nucleophile | Calculated Activation Energy (kJ/mol) | Key Finding |

|---|---|---|---|---|

| Hydrolysis | This compound | H₂O | 75 | Moderate barrier, consistent with observed reactivity. |

| Hydrolysis | Chloromethyltrimethylsilane | H₂O | 65 | Lower barrier due to lack of electron-donating ethoxy group. |

| Substitution | This compound | NH₃ | 90 | Higher barrier with a weaker nucleophile. |

| Substitution | This compound | OH⁻ | 45 | Significantly lower barrier with a strong nucleophile. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By numerically solving Newton's equations of motion, MD simulations generate trajectories that provide a detailed view of the dynamic evolution of a system, from conformational changes to transport properties and reaction dynamics. mdpi.comyoutube.com This technique is particularly valuable in materials science and biophysics. mdpi.com

While specific MD simulation studies on this compound are not widely published, the methodology has been extensively applied to similar organosilicon compounds, providing a framework for how its behavior could be investigated. For example, MD simulations have been used to study the structural and dynamic properties of liquid phenyltrimethoxysilane (B147435) and the polymerization of silicone oils from silane precursors. mdpi.comresearchgate.net These studies often employ all-atom force fields, such as OPLS (Optimized Potentials for Liquid Simulations), to describe the interactions between atoms. researchgate.net

Such simulations can accurately predict bulk properties like density and dielectric constants and provide insights into molecular-level phenomena such as rotational diffusion times and local structural ordering. researchgate.net For a system involving this compound, MD simulations could be used to model its behavior in solution, its interaction with surfaces, or its role in polymerization processes under various conditions.

| System Studied | Simulation Focus | Key Insights Gained | Potential Relevance to this compound |

|---|---|---|---|

| Liquid Phenyltrimethoxysilane | Rotational diffusion and bulk properties | Accurate prediction of density and rotational diffusion time constants. researchgate.net | Understanding solvent behavior and transport properties. |

| Silicone Oil Polymerization | Condensation reactions and chain growth | Modeling of curing degree and heat formation during polymerization. mdpi.com | Simulating its use as a monomer or chain terminator in silicone synthesis. |

| Poly(dimethylsiloxane) (PDMS) | Structure and thermodynamic properties | Development of force fields to describe polymer chain behavior. researchgate.net | Predicting properties of materials derived from it. |

| Silane-water mixtures | Local structure and hydrogen bonding | Analysis of local ordering and intermolecular interactions. researchgate.net | Modeling hydrolysis mechanisms and behavior in aqueous environments. |

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is a sensitive probe for investigating reaction mechanisms, as it provides information about bond breaking or forming in the rate-determining step. osti.govlibretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

A "primary" KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. A "secondary" KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orgprinceton.edu These effects arise because heavier isotopes form stronger bonds and have lower zero-point vibrational energies, thus requiring more energy to reach the transition state. wikipedia.orglibretexts.org

While specific KIE studies on this compound are not prominent in the literature, the technique offers a powerful hypothetical framework for elucidating its reaction mechanisms. For example, in a nucleophilic substitution reaction at the silicon center, several KIE experiments could be designed:

Chlorine KIE (³⁵Cl/³⁷Cl): A significant normal KIE (k₃₅/k₃₇ > 1) would provide strong evidence that the Si-Cl bond is breaking in the rate-determining step. nih.gov

Secondary α-Deuterium KIE: Substituting the hydrogens on the methyl groups attached to silicon with deuterium (B1214612) could help distinguish between SN1- and SN2-type mechanisms. A KIE value close to 1 is typical for SN2 reactions, whereas a larger normal KIE (e.g., >1.1) might suggest a more dissociative, SN1-like transition state. wikipedia.org

Secondary β-Deuterium KIE: Isotopic substitution on the ethoxy group could probe the extent of electronic changes and hyperconjugation at the transition state. libretexts.org

| Isotopic Substitution | Hypothetical KIE (k_light/k_heavy) | Type of KIE | Potential Mechanistic Interpretation |

|---|---|---|---|

| Si-³⁵Cl / Si-³⁷Cl | 1.010 | Primary Chlorine | Si-Cl bond is cleaved in the rate-determining step. nih.gov |

| -CH₂Cl / -CD₂Cl | 1.02 | Secondary α | Indicates rehybridization at the chloromethyl carbon during substitution at that site. |

| -Si(CH₃)₂ / -Si(CD₃)₂ | 0.98 | Secondary α (Inverse) | Consistent with an associative SN2-type transition state at silicon (sp³ → sp³d). wikipedia.org |

| -OCH₂CH₃ / -OCD₂CH₃ | 1.05 | Secondary β | Suggests hyperconjugative stabilization of the transition state. libretexts.org |

Advanced Material Applications and Research Frontiers of Chloromethyldimethylethoxysilane

Hybrid Material and Nanocomposite Development

The dual reactivity of chloromethyldimethylethoxysilane makes it a critical component in the synthesis of hybrid materials and nanocomposites. It facilitates the creation of materials that synergistically combine the properties of both organic polymers and inorganic components.

Polymer-Inorganic Hybrid Structures

This compound is instrumental in forming robust polymer-inorganic hybrid structures. The ethoxy groups can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), while the chloromethyl group can react with various functional groups on polymer chains. This process allows for the covalent integration of inorganic moieties into a polymer matrix.

These hybrid materials can exhibit a range of enhanced properties. For instance, polymers containing functional groups like pyridine, imine, amine, and carboxylic acid are often used due to their strong coordination with metal ions, leading to the formation of hybrid materials with unique thermal, electrical, and photophysical characteristics. mdpi.com The synthesis of these hybrids can be achieved through both homogeneous methods, where components are combined in a solution, and heterogeneous methods, which involve post-processing techniques to integrate inorganic precursors into a polymer matrix. mdpi.com

Reinforcement of Composite Materials

The application of this silane (B1218182) can significantly improve the tensile strength and modulus of the resulting composite. For example, the evolution of reinforcing fibers, from early glass and nylon to advanced boron and carbon fibers, has led to materials with exceptionally high stiffness-to-weight and strength-to-weight ratios. researchgate.net The effectiveness of these fibers is maximized when they are strongly bonded to the matrix, a task for which this compound is well-suited.

Research on fiber-reinforced composites (FRCs) has demonstrated the impact of material composition and processing on their final properties. For instance, studies on dental FRCs have evaluated properties like water sorption and flexural strength, highlighting how different commercial products and polymerization methods yield varying results. nih.gov The elemental composition of the fibers, often oxides like SiO2, CaO, and Al2O3, and their distribution within the matrix are critical factors. nih.gov

Dispersion and Compatibility Enhancement in Composites

A significant challenge in the production of nanocomposites is the tendency of nanoparticles to agglomerate, which can detract from the desired material properties. This compound can be used to modify the surface of inorganic nanofillers, such as silica (B1680970), to improve their dispersion and compatibility within a polymer matrix. researchgate.net

By treating fillers with this silane, their surface chemistry is altered from hydrophilic to hydrophobic, which promotes better interaction with the organic polymer. This leads to a more uniform dispersion of the filler particles, which in turn enhances the mechanical and thermal properties of the composite. researchgate.net For example, modifying silica with a silane coupling agent has been shown to improve its dispersion in a rubber composite, leading to enhanced interfacial properties. researchgate.net The surface modification of nanomaterials is a key strategy to improve their dispersion and the resulting mechanical strength of the composite material. matec-conferences.org

Surface Engineering and Functionalization for Specialized Applications

The ability of this compound to modify surfaces at the molecular level makes it a valuable tool in surface engineering for a variety of specialized applications. mdpi.com It can be used to introduce specific functionalities to a substrate, altering its surface energy, reactivity, and biocompatibility.

Biomedical Devices and Biomaterials

In the biomedical field, the surface properties of implanted devices are critical to their success. This compound can be used to functionalize the surfaces of biomaterials to improve their biocompatibility and promote specific interactions with biological systems. For instance, it can be used to create surfaces that resist protein adsorption, a key event that often precedes adverse inflammatory responses to implanted materials. nih.gov

The development of light-curable dental nanocomposites is one area where such surface modification is crucial. mdpi.com In these materials, a silane coupling agent like 3-(methacryloyloxy)propyltrimethoxysilane (MPTMS) is used to treat nanofillers before they are dispersed in the resin matrix. This treatment is essential for achieving a strong bond between the inorganic filler and the organic resin, which in turn leads to improved mechanical properties and reduced polymerization shrinkage. mdpi.com Research has shown that the concentration of the silane coupling agent can significantly impact the compressive strength of the final nanocomposite. mdpi.com

The use of natural polymers, such as hyaluronic acid, in combination with ceramics like brushite is also being explored for bone regeneration applications. mdpi.com These hybrid materials aim to mimic the structure and properties of natural bone. mdpi.com

Adhesion Promotion in Coatings

This compound and similar organofunctional silanes are widely used as adhesion promoters in coatings, inks, and adhesives. onlytrainings.comspecialchem.comdakenchem.com They act as a molecular bridge at the interface between the coating and the substrate, forming durable covalent bonds that enhance adhesion. dakenchem.comsinosil.com The ethoxy groups of the silane hydrolyze in the presence of moisture to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic substrates like glass and metal. sinosil.com The chloromethyl group, on the other hand, can react with the polymer resin of the coating.

Development of Multifunctional Surfaces

The functionalization of surfaces to impart multiple desired properties, such as hydrophobicity, reactivity, and biocompatibility, is a key area of materials research. This compound serves as a critical agent in creating these multifunctional surfaces. The process begins with the hydrolysis of the ethoxy group, which forms reactive silanols. These silanols then condense with hydroxyl groups present on various substrates (like glass, metal oxides, or ceramics) to form stable covalent siloxane (Si-O-Substrate) bonds. ethz.chnih.gov

This initial reaction anchors the molecule to the surface, leaving the chloromethyl group oriented away from the substrate. This tethered chloromethyl group is a highly versatile reactive site. It can undergo nucleophilic substitution reactions to attach a wide array of functional molecules. For instance, a surface treated with this compound can be made superhydrophobic by grafting long-chain fluorinated molecules. mdpi.com Alternatively, it can be rendered biocompatible and support cell adhesion by attaching biomolecules like peptides or proteins. nih.gov This two-step functionalization process—anchoring via the silane group and subsequent modification via the chloromethyl group—allows for the precise engineering of surface properties for advanced applications, including biosensors, self-cleaning coatings, and specialized medical devices. mdpi.comnih.gov

Surface Modification for Adhesion and Solvent Resistance

This compound is widely utilized as an adhesion promoter, creating a durable link at the interface between inorganic substrates and organic polymer coatings. innospk.comgantrade.com The ethoxysilane (B94302) end of the molecule forms strong covalent bonds with the inorganic surface, while the chloromethyl group can react with the functional groups within the polymer resin (e.g., amines, hydroxyls, or epoxides). innospk.comgantrade.com This creates a robust chemical bridge that significantly enhances the adhesion of coatings, sealants, and adhesives to materials like glass, metals, and ceramics. innospk.com

Beyond just adhesion, the silane helps to form a densely cross-linked network at the interface. paint.org After the initial hydrolysis and bonding to the substrate, the silane molecules can also react with each other, forming a polysiloxane layer. This layer not only strengthens the bond but also acts as a barrier, improving the resistance of the coating to solvents and moisture. paint.org In waterborne coating systems, the incorporation of such silanes is crucial for maximizing adhesion and solvent resistance. paint.org The improved durability prevents delamination and degradation of the coating, extending the service life of the final product. innospk.com

Application in Polymer Science and Engineering

The dual reactivity of this compound makes it an important tool in polymer science for creating advanced materials with tailored properties.

Polymer Grafting for Tailored Properties

Polymer grafting is a powerful technique used to modify the properties of a material by covalently attaching new polymer chains to a backbone polymer or a surface. frontiersin.orgnih.gov this compound is instrumental in the "grafting from" approach. In this method, the silane is first anchored to a substrate, creating a surface decorated with reactive chloromethyl groups. mdpi.com These groups then act as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (SI-ATRP). mdpi.com

This process allows for the growth of dense, well-defined polymer brushes from the surface. rsc.org By choosing different monomers for the grafting process, the surface properties can be precisely engineered. For example, grafting poly(N-isopropylacrylamide) can create thermoresponsive surfaces, while grafting fluorinated polymers can produce surfaces with extremely low energy. mdpi.com This method provides a high degree of control over the thickness and density of the grafted polymer layer, enabling the creation of smart materials with switchable wettability, lubricity, or bio-adhesion. frontiersin.orgmdpi.com

Interfacial Engineering in Polymer Composites

When used to treat inorganic fillers like glass fibers or silica nanoparticles, the silane's ethoxy groups react with the filler surface. nih.govresearchgate.net The molecule's chloromethyl group then becomes available to react with the surrounding polymer matrix during compounding or curing. This creates a continuous chain of covalent bonds from the filler, through the silane, to the polymer, ensuring efficient load transfer between the two phases. researchgate.net This improved interfacial bonding leads to significant enhancements in the composite's mechanical properties, such as tensile strength, toughness, and durability, as well as improved resistance to moisture. gantrade.com

Table 1: Effect of Silane Coupling Agent on Composite Properties

| Property | Unreinforced Polymer | Composite without Coupling Agent | Composite with Silane Coupling Agent |

| Tensile Strength | Moderate | Moderate-High | High |

| Flexural Strength | Moderate | Moderate-High | High |

| Moisture Resistance | Varies | Low-Moderate | High |

| Adhesion to Filler | N/A | Poor | Excellent |

Development of Waterborne Silane Technologies

Environmental regulations have driven a shift from solvent-based coatings to more eco-friendly waterborne systems. paint.org However, maintaining high performance, particularly corrosion resistance and adhesion, in water-based formulations can be challenging. Waterborne silane technologies offer a solution by providing an environmentally friendly alternative to traditional pretreatment methods like chromate (B82759) conversion coatings. paint.org

Role in Sol-Gel Chemistry for Advanced Materials

The sol-gel process is a versatile, low-temperature method for synthesizing inorganic and hybrid organic-inorganic materials, typically metal oxides or silica. dtic.milsigmaaldrich.com The process involves the hydrolysis of precursors (like alkoxysilanes) to form a colloidal suspension (the sol), followed by polycondensation to form a continuous solid network (the gel). researchgate.netresearchgate.net

When this compound is used as a precursor in a sol-gel reaction, its ethoxy groups hydrolyze and condense to form a three-dimensional silica (siloxane) network. sigmaaldrich.comsol-gel.net The crucial aspect of using this specific silane is that the chloromethyl group does not participate in the initial sol-gel reaction and remains intact, embedded within the resulting gel's structure. researchgate.netmdpi.com

This creates a functionalized silica gel. The resulting material, whether in the form of a powder, monolith, or thin film, possesses a high surface area with accessible chloromethyl groups. These groups can then be used for post-synthesis modification, allowing for the covalent attachment of organic molecules, catalysts, or nanoparticles. mdpi.com This approach enables the creation of advanced hybrid materials with tailored chemical and physical properties for applications such as catalysis, chromatography, and sensing. sol-gel.net

Formation of Hybrid Xerogels

Hybrid xerogels are synthesized using the sol-gel method, a versatile technique that allows for the creation of materials with combined organic and inorganic properties. nih.govnih.gov The process involves the co-condensation of a primary silica precursor, typically tetraethoxysilane (TEOS), with one or more organosilanes. nih.govmdpi.com In the context of materials related to this compound, studies have focused on chloroalkyltriethoxysilanes, which share key functional groups. nih.govunavarra.es

The formation begins with the mixing of TEOS and a chloroalkyltriethoxysilane (like chloromethyltriethoxysilane) in an ethanol (B145695) and water solution, often under acidic conditions. nih.govmdpi.com The reaction proceeds through two main stages: hydrolysis and condensation. During hydrolysis, the ethoxy groups (-OEt) on both the TEOS and the chloroalkylsilane are replaced by hydroxyl groups (-OH). This is followed by a series of condensation reactions where siloxane bridges (Si-O-Si) are formed, releasing water or ethanol and building the inorganic silica network. mdpi.com The organic chloromethyl group does not participate in the network formation but becomes an integral part of the final material structure, imparting specific functionalities. nih.govmdpi.com This incorporation of organic functional groups into the silica network restricts the three-dimensional growth of the material, as the organosilane precursor blocks one potential condensation site. nih.govnih.gov This process allows for the creation of Organically Modified Silicates (ORMOSILs) where the properties can be tuned by adjusting the ratio of the inorganic (TEOS) and organic (chloroalkylsilane) precursors. nih.govmdpi.com

Influence on Gelation Times and Microstructure

The incorporation of chloroalkyltriethoxysilane precursors, such as chloromethyltriethoxysilane, has a profound impact on both the kinetics of the sol-gel process and the final microstructure of the xerogel. nih.govnih.gov The alkyl chain and the chlorine atom of the precursor introduce specific inductive and steric effects that modulate the reaction rates and, consequently, the gelation time—the point at which a continuous solid network forms within the liquid. nih.govnih.govnumberanalytics.com

Research shows a complex relationship between the precursor structure and gelation time. For instance, in one study, the gelation time for mixtures containing chloromethyltriethoxysilane (ClMTEOS) decreased at low molar percentages before increasing at higher concentrations. nih.gov This behavior is attributed to a balance between the inductive effects of the chlorine atom, which can alter the reactivity of the silane, and steric hindrance from the chloropropyl chain, which can impede condensation reactions. nih.gov The presence of the chlorine atom also generates intermolecular forces that influence colloid interaction and gel formation. nih.govnih.gov

The microstructure of the resulting xerogel is also significantly altered. The introduction of an organosilane that can only form three Si-O-Si bonds favors the formation of smaller, more ordered ring structures within the amorphous silica matrix, specifically four-membered (SiO)₄ rings, as opposed to the more common six-membered (SiO)₆ rings. nih.govmdpi.com Deconvolution of FTIR spectra has revealed that as the molar percentage of the chloroalkyl precursor increases, the proportion of these (SiO)₄ rings rises. nih.govmdpi.com This increase in (SiO)₄ rings is associated with the formation of ordered, periodic domains within the material, a finding supported by X-ray diffraction data. nih.govnih.gov The length of the alkyl chain on the chloroalkylsilane also plays a role; longer chains can favor the formation of (SiO)₄ rings even more. nih.gov This ability to control the local structure by selecting the precursor type and concentration is key to designing materials with specific textural and chemical properties. nih.govresearchgate.net

Table 1: Effect of (p-chlorophenyl)triethoxysilane (ClPhTEOS) Molar Percentage on Siloxane Ring Distribution in Hybrid Xerogels This table illustrates how increasing the concentration of an organosilane precursor influences the microstructure of the resulting xerogel. Data derived from a study on related chlorophenyl compounds shows a clear trend toward the formation of more ordered four-membered rings.

| Molar % of ClPhTEOS Precursor | Proportion of (SiO)₄ Rings (%) | Proportion of (SiO)₆ Rings (%) |

|---|---|---|

| 0 (Pure TEOS) | 46.54 | 53.46 |

| 100 (Pure ClPhTEOS) | 97.35 | 2.65 |

Data adapted from a study on (p-chlorophenyl)triethoxysilane (ClPhTEOS) to demonstrate the principle. mdpi.com

Catalytic Applications and Catalyst Design

Design of Novel Catalytic Systems

This compound is a valuable compound for the design of novel catalytic systems, particularly for creating heterogeneous catalysts. gelest.com The key to its utility lies in its bifunctional nature: it possesses a reactive chloromethyl group and a hydrolyzable ethoxysilane group. gelest.com This structure allows it to act as a "silane coupling agent," effectively linking a catalytically active molecule to a solid support. gelest.comgelest.com

The design principle involves a two-part immobilization strategy. First, the chloromethyl group (-CH₂Cl) can undergo nucleophilic substitution reactions to form a covalent bond with a homogeneous catalyst, often through a ligand attached to the catalyst's metal center. Second, the ethoxysilane group (-Si-OEt) can be hydrolyzed to a reactive silanol group (-Si-OH). This silanol can then undergo a condensation reaction with hydroxyl groups on the surface of an inorganic support, such as silica (SiO₂) or alumina, forming stable siloxane (Si-O-Support) bonds. researchgate.net This process, known as heterogenization or immobilization, transforms a soluble, homogeneous catalyst into a solid, heterogeneous one. researchgate.netrsc.org The resulting catalyst is confined to the support material, which can be tailored with specific properties like high surface area and controlled pore sizes (e.g., mesoporous silica) to enhance catalytic activity and selectivity. numberanalytics.comrsc.org By tethering the catalyst to a support, issues like catalyst dimerization or deactivation via intermolecular pathways can be prevented, potentially extending the catalyst's lifetime and even enabling new reactivity. rsc.org

Role in Sustainable Chemical Processes

The development of immobilized catalysts using linkers like this compound is central to the advancement of sustainable chemical processes, a core objective of green chemistry. acs.orgnumberanalytics.com The primary advantage of heterogenizing catalysts is the ease of separation from the reaction mixture. numberanalytics.comresearchgate.net Unlike homogeneous catalysts that remain dissolved with the products, solid-supported catalysts can be removed by simple filtration. researchgate.net

Emerging and Niche Applications

Organic Synthesis Reagent in Complex Molecule Construction

In the realm of organic synthesis, chloromethyl-functionalized silanes serve as valuable reagents for the construction of complex molecules, particularly for introducing silyl (B83357) groups into organic frameworks and for building heterocyclic compounds. documentsdelivered.comniscair.res.infigshare.com The chloromethyl group provides a reactive handle for C-C bond formation, while the silane moiety can be used as a protecting group or as a precursor for further transformations. colostate.edu

A key application is in silylation reactions, where the compound reacts with nucleophiles to attach the silylmethyl group. For example, research has demonstrated the reaction of a related compound, chloro(chloromethyl)dimethylsilane, with pyrrole. In this reaction, the silane acts as a transsilylation agent to produce 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, a novel silicon derivative of a heterocyclic compound. documentsdelivered.com This demonstrates its utility in modifying N-heterocycles, which are common motifs in pharmaceuticals and agrochemicals. The synthesis of various multifunctional (chloromethyl)silanes has been achieved through coupling reactions, highlighting their role as versatile building blocks for more elaborate organosilicon structures. figshare.com These reagents are crucial intermediates for developing advanced materials and for multi-step synthetic pathways where selective functionalization is required. niscair.res.incolostate.edu

Potential in Environmental Applications

The unique chemical structure of this compound, featuring both a reactive chloromethyl group and a hydrolyzable ethoxy-silyl group, positions it as a versatile precursor for materials with significant environmental applications. While direct, large-scale environmental applications of this specific silane are not extensively documented, its potential can be inferred from the well-established functionalities of similar organosilicon compounds in environmental science. vilniustech.ltrsc.org The primary routes through which it can contribute are by modifying the surfaces of materials to enhance pollutant removal and by creating functional coatings with properties like hydrophobicity.

One of the most promising areas is the surface functionalization of sorbent materials for the removal of environmental pollutants from water. rsc.org Mesoporous silica, for example, is a widely studied adsorbent whose effectiveness can be dramatically improved through surface modification. rsc.org The ethoxysilane group of this compound can readily react with hydroxyl groups on the surface of silica or other metal oxides. This process, known as silanization, grafts the dimethylethoxysilyl group onto the surface. The attached chloromethyl group then provides a reactive site for further functionalization, allowing for the introduction of specific ligands designed to capture targeted pollutants like heavy metals or organic contaminants.

Another key potential application lies in the creation of hydrophobic and self-cleaning surfaces. Organosilanes are widely used to impart water-repellent properties to various substrates, including textiles, glass, and building materials. nih.govfrontiersin.org By reacting this compound or similar alkyl(trialkoxy)silanes with a surface, a low-surface-energy coating is formed. nih.govmdpi.com This coating can create a superhydrophobic surface, where water droplets bead up and roll off easily, carrying away dirt and contaminants in the process. nih.gov This "lotus effect" has significant environmental benefits, reducing the need for chemical cleaning agents and preserving the longevity of materials. The process typically involves applying the silane via a sol-gel method, followed by a curing step to form a durable xerogel coating. nih.gov

The table below summarizes the potential environmental applications based on the functional groups of this compound.

| Functional Group | Reaction Capability | Potential Environmental Application | Mechanism |

| Ethoxy (-OEt) | Hydrolysis and condensation with surface hydroxyl (-OH) groups | Modification of sorbents (e.g., silica) for pollutant cleanup | Covalently bonds the silane to the sorbent surface, preparing it for further functionalization. rsc.org |

| Ethoxy (-OEt) | Formation of sol-gel networks | Creation of hydrophobic coatings | Forms a durable, low-surface-energy film on substrates like glass or textiles, leading to water repellency and self-cleaning properties. nih.govmdpi.com |

| Chloromethyl (-CH₂Cl) | Nucleophilic substitution | Functionalization of surfaces for targeted pollutant capture | Acts as a reactive handle to attach specific chelating agents or molecules that can selectively bind to contaminants like heavy metals. |

Advanced Materials for Sensing and Electronics

In the realm of advanced materials, this compound serves as a critical surface modification and coupling agent, particularly in the fabrication of highly sensitive biosensors and in analytical techniques for chemical detection. Its bifunctional nature allows it to act as a molecular bridge, linking an inorganic substrate (like silicon or glass) to an organic or biological molecule, which is the cornerstone of many modern sensing platforms.

A significant application is in the development of biosensor chips for diagnostics and immunoassays. mdpi.com For instance, this compound can be used as a reagent for the immobilization of antibodies onto silicon nitride sensor chips. The ethoxy group facilitates the covalent attachment of the silane to the sensor's inorganic surface. Subsequently, the chloromethyl group provides a reactive site for covalently bonding the antibody molecules. This controlled and stable immobilization is crucial for the sensor's performance, ensuring that the biological recognition elements are correctly oriented and retain their activity, leading to high sensitivity and selectivity. mdpi.com

Furthermore, this compound and other related silanes play a vital role in chemical analysis through a process known as derivatization, especially for gas chromatography (GC) analysis. nih.govnih.govresearchgate.net Many organic compounds, particularly those with polar functional groups like hydroxyls, amines, or carboxylic acids, are not volatile enough to be analyzed directly by GC. researchgate.net Silylation, a common derivatization technique, replaces the active hydrogen in these polar groups with a trimethylsilyl (B98337) group or a similar silyl group. nih.gov This process increases the volatility and thermal stability of the analytes, making them amenable to GC separation and detection, often with mass spectrometry (GC-MS). nih.gov This is particularly relevant for environmental monitoring and metabolomics, where trace levels of pollutants or biomarkers need to be accurately quantified. nih.gov While many silylating agents exist, the principle of using a reactive silane to modify an analyte for enhanced detection is a core concept in advanced chemical sensing.

The table below outlines the research findings related to the use of this compound and similar compounds in sensing and electronics.

| Application Area | Specific Use | Compound Function | Key Research Finding |

| Biosensors | Immobilization of antibodies | Silane coupling agent | Used as a reagent to attach antibodies to silicon nitride sensor chips, enabling the fabrication of sensitive diagnostic devices. |

| Chemical Analysis (GC-MS) | Derivatizing agent | Silylation of polar analytes | Silylation increases the volatility and thermal stability of non-volatile compounds, allowing for their separation and sensitive detection by GC-MS. nih.govnih.gov |

| Electronics | Dielectric layers | Silica precursor | Silanes, in general, are used to form silica (silicon dioxide) layers, which are fundamental components in integrated circuits and other electronic devices. |

Characterization Techniques and Analytical Methodologies for Chloromethyldimethylethoxysilane Systems

Spectroscopic Techniques for Structural Elucidation and Interfacial Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of chloromethyldimethylethoxysilane and for analyzing the chemical nature of surfaces modified with this compound. These techniques probe the interactions of electromagnetic radiation with the material to reveal information about chemical bonds, elemental composition, and electronic states.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.govnih.gov When analyzing this compound, FTIR is crucial for verifying the presence of its key chemical bonds and for monitoring its reactions, such as hydrolysis and condensation. researchgate.netreading.ac.uk

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct molecular components. The presence of the ethoxy group (-OCH2CH3) is confirmed by strong Si-O-C and C-O stretching vibrations. researchgate.net The dimethylsilyl group is identified by vibrations associated with Si-CH3 bonds, and the chloromethyl group (-CH2Cl) also produces unique vibrational signals.

When this compound is used to modify a surface, FTIR, often in Attenuated Total Reflectance (ATR) mode, can track the chemical changes. eag.comresearchgate.net The hydrolysis of the ethoxy group to a silanol (B1196071) (Si-OH) group can be observed by the appearance of a broad O-H stretching band. Subsequent condensation on a substrate surface to form siloxane (Si-O-Si) bonds is evidenced by the emergence of a strong absorption band characteristic of this linkage. researchgate.net

Interactive Data Table: Typical FTIR Absorption Bands for this compound and its Reaction Products

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected in |

| C-H Stretch (asymmetric) | -CH₃, -CH₂ | 2975 - 2950 | This compound |

| C-H Stretch (symmetric) | -CH₃, -CH₂ | 2885 - 2865 | This compound |

| Si-O-C Stretch | Ethoxy Group | 1100 - 1000 | This compound |

| Si-C Stretch | Si-CH₃ | 840 - 790 | This compound |

| C-Cl Stretch | -CH₂Cl | 730 - 650 | This compound |

| O-H Stretch | Silanol (Si-OH) | 3700 - 3200 (broad) | Hydrolyzed Silane (B1218182) |

| Si-O-Si Stretch | Siloxane | 1130 - 1000 | Condensed Silane Film |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for detailed molecular structure determination in the liquid state. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment, connectivity, and quantity of atoms in a molecule. slideshare.netyoutube.com

For this compound, ¹H NMR spectroscopy allows for the identification and quantification of each type of proton. libretexts.org The spectrum would show distinct signals for the protons of the chloromethyl group (Cl-CH₂-), the two methyl groups attached to silicon (Si-(CH₃)₂), and the ethoxy group, which itself would show a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. mdpi.com Each carbon atom in a unique chemical environment gives a distinct signal. Therefore, separate peaks would be observed for the carbon of the chloromethyl group, the methyl groups attached to silicon, and the two carbons of the ethoxy group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | Si-CH₃ | 0.1 - 0.3 | Singlet |

| ¹H | -CH₂Cl | 2.7 - 3.0 | Singlet |

| ¹H | -O-CH₂- | 3.6 - 3.8 | Quartet |

| ¹H | -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |

| ¹³C | Si-CH₃ | -2 - 2 | - |

| ¹³C | -CH₂Cl | 25 - 30 | - |

| ¹³C | -O-CH₂- | 58 - 62 | - |

| ¹³C | -O-CH₂-CH₃ | 17 - 20 | - |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material. researchgate.netresearchgate.net XPS is particularly valuable for analyzing surfaces that have been functionalized with this compound.

When a surface is modified, an XPS survey scan can confirm the presence of silicon (Si), carbon (C), oxygen (O), and chlorine (Cl). High-resolution scans of the individual elemental regions provide detailed chemical state information. For instance, the Si 2p spectrum can distinguish between the silicon in the silane molecule and silicon in a substrate (like silicon dioxide). A peak around 102 eV is characteristic of silicon in a siloxane (Si-O-Si) or Si-O-C environment, confirming the presence of the condensed silane layer. xpsdatabase.net